molecular formula C12H17NS B13254329 3-[(Phenylthio)methyl]piperidine

3-[(Phenylthio)methyl]piperidine

Cat. No.: B13254329
M. Wt: 207.34 g/mol
InChI Key: HHPWABHMEOWNCO-UHFFFAOYSA-N
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Description

3-[(Phenylthio)methyl]piperidine is a piperidine derivative characterized by a phenylthio (-SPh) group attached to the piperidine ring via a methylene (-CH2-) linker at the 3-position. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

3-(phenylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2

InChI Key

HHPWABHMEOWNCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl methylating agent. One common method includes the use of phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-[(phenylsulfanyl)methyl]piperidine may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Phenylsulfanyl)methyl]piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its pharmacological effects. The piperidine ring enhances the compound’s ability to cross biological membranes, making it effective in CNS applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores

The following table summarizes key structural and functional differences between 3-[(Phenylthio)methyl]piperidine and related piperidine derivatives:

Compound Molecular Formula Substituents Key Properties/Activities References
3-[(Phenylthio)methyl]piperidine C12H15NS Phenylthio methyl at C3 High lipophilicity; potential CNS activity -
Compound 4b C27H30ClNO2S Piperidin-1-yl ethoxy, phenylthio propione Antimicrobial, cytotoxic (86% yield)
Compound 36 (H3 agonist) C17H20F3N3S Trifluoromethyl phenylthio, imidazolyl Histamine H3 partial agonist (IC50 ~ nM)
3-Methylpiperidine hydrochloride C6H14ClN Methyl at C3 Simplified structure; basicity studies
Paroxetine hydrochloride C19H20FNO3·HCl Benzodioxol, fluorophenyl SSRI antidepressant; CYP2D6 inhibition

Key Observations:

  • Biological Activity : Phenylthio-containing analogs like Compound 4b exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and cytotoxicity (IC50: 12 µM in MCF-7 cells), suggesting the phenylthio group may contribute to membrane disruption or thiol-mediated redox interactions .
  • Receptor Binding: Compound 36’s trifluoromethylphenylthio moiety enhances histamine H3 receptor binding affinity via hydrophobic interactions with transmembrane helix 6, a mechanism distinct from non-sulfur analogs like immepip .

Piperidine Derivatives with Sulfur-Containing Groups

  • Natural vs.

Comparison with Pyridine and Heterocyclic Analogs

  • 3-(Aminomethyl)pyridine: The aminomethyl group in this pyridine derivative increases water solubility (logP ~0.5) but reduces CNS penetration compared to 3-[(Phenylthio)methyl]piperidine. This highlights the trade-off between hydrophilicity and bioactivity .

Biological Activity

3-[(Phenylthio)methyl]piperidine, also known as 3-(phenylsulfanylmethyl)piperidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, synthesis, biological evaluations, and potential therapeutic applications.

The molecular formula of 3-[(Phenylthio)methyl]piperidine is C_{12}H_{17}S, with a molecular weight of 207.34 g/mol. The structure consists of a piperidine ring substituted with a phenylthio group, which enhances its chemical reactivity and biological interactions.

Synthesis Methods:

  • Methylation Reaction: The compound can be synthesized through the reaction of piperidine with phenylsulfanyl methylating agents.
  • Common Reagents:
    • Lithium aluminum hydride for reduction.
    • Alkyl halides or acyl chlorides for substitution reactions.

These methods facilitate the efficient production of the compound for further research and industrial applications.

Antimicrobial Properties

Research indicates that 3-[(Phenylthio)methyl]piperidine exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains using standard methods such as broth microdilution.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.10–1.00 μg/mL
Escherichia coli0.50–2.50 μg/mL
Pseudomonas aeruginosaNotable inhibition at low concentrations

The compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of 3-[(Phenylthio)methyl]piperidine has also been explored. Studies have shown that derivatives of piperidine can inhibit the growth of various cancer cell lines by targeting heat shock proteins (HSP70), which are implicated in chemotherapy resistance.

Case Study: Inhibition of HSP70 Activity

  • Cell Lines Tested: HepG2, Huh-7, N87, among others.
  • Inhibition Rate: Several derivatives showed inhibition rates exceeding 20%, indicating potential as therapeutic agents against drug-resistant cancers .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineInhibition Rate (%)IC50 (μM)
HepG22554
Huh-730100
MIA-PaCa-22269

The mechanism by which 3-[(Phenylthio)methyl]piperidine exerts its biological effects involves its interaction with specific molecular targets. The phenylthio group enhances binding affinity to various receptors and enzymes, influencing its pharmacological effects. The piperidine ring facilitates the compound's ability to cross biological membranes, making it particularly effective in central nervous system (CNS) applications.

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